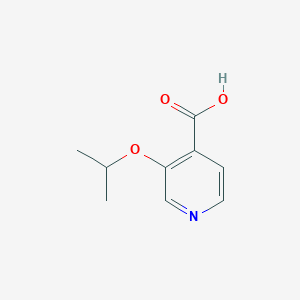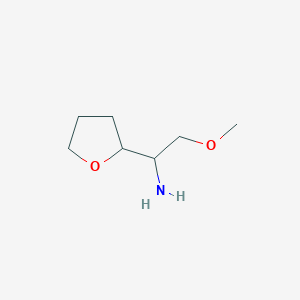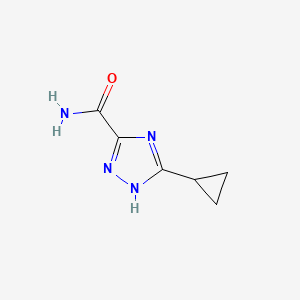
3-Isopropoxyisonicotinic acid
Vue d'ensemble
Description
3-Isopropoxyisonicotinic acid is a chemical compound with the molecular formula C9H11NO3 . It is a molecule with multiple properties that make it attractive for research in various fields of science and industry.
Molecular Structure Analysis
The molecular structure of 3-Isopropoxyisonicotinic acid consists of a pyridine ring with a carboxylic acid group at the 4-position and an isopropoxy group at the 3-position . The exact molecular structure analysis would require more specific information or experimental data which is not available in the search results.Applications De Recherche Scientifique
Overview of Biological Production of 3-Hydroxypropionic Acid
Recent research has focused on the biological production of 3-hydroxypropionic acid (3-HP), a platform chemical derived from glucose or glycerol, highlighting its value in various industrial applications. Kumar et al. (2013) provide an overview of microbial 3-HP production, addressing the challenges and proposing future directions for improving biological synthesis methods (Kumar, Ashok, & Park, 2013).
Metabolic Engineering for Enhanced Production
Efforts in metabolic engineering have significantly advanced the production of 3-HP from renewable resources. Chen et al. (2017) discuss engineering Corynebacterium glutamicum for efficient 3-HP production from glucose and xylose, highlighting the potential for using lignocellulosic feedstocks (Chen et al., 2017). Similarly, Wang et al. (2016) demonstrate the feasibility of photosynthetic 3-HP production directly from CO2 in cyanobacteria, presenting an eco-friendly approach to synthesizing this platform chemical (Wang et al., 2016).
Innovative Strategies for 3-HP Biosynthesis
Research on novel strategies for 3-HP biosynthesis includes the development of inducible systems for gene expression control in response to 3-HP, as explored by Hanko, Minton, & Malys (2017) in Pseudomonas putida, offering new possibilities for synthetic biology and biotechnology applications (Hanko, Minton, & Malys, 2017). Additionally, the exploration of 3-HP production in yeast by Ji et al. (2018) and the enzymatic synthesis approach using recombinant E. coli by Yu et al. (2016) present alternative methods for 3-HP production with high productivity and substrate tolerance (Ji et al., 2018; Yu et al., 2016).
Safety And Hazards
Propriétés
IUPAC Name |
3-propan-2-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(2)13-8-5-10-4-3-7(8)9(11)12/h3-6H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVBUZNDHQMRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CN=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propan-2-yloxy)pyridine-4-carboxylic acid | |
CAS RN |
1501677-19-5 | |
| Record name | 3-(propan-2-yloxy)pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[6-(Benzyloxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1380244.png)
![6-[(Cyclopropylamino)methyl]pyridin-3-ol](/img/structure/B1380246.png)

amine](/img/structure/B1380250.png)
![4-[(4-Amino-3-fluorophenyl)methyl]-1-methylpiperazin-2-one](/img/structure/B1380251.png)






